molecular formula C23H21FN6O3S B2374198 N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852154-05-3

N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No. B2374198
CAS RN: 852154-05-3
M. Wt: 480.52
InChI Key: QEDATCYIXINIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.
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Scientific Research Applications

Radioligands for Imaging

Compounds structurally related to the given chemical have been synthesized for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting their potential use in neuroinflammatory processes and microglia activation imaging. For example, [18F]PBR111, a selective radioligand, was developed for PET imaging, demonstrating the application of such compounds in neurological research and diagnostics (Dollé et al., 2008).

Antimicrobial Activity

Pyrimidine-triazole derivatives have been synthesized and investigated for their antimicrobial activity against selected bacterial and fungal strains. These studies underscore the role of such compounds in developing new antimicrobial agents, which could be relevant to the given compound's potential applications (Majithiya & Bheshdadia, 2022).

Molecular Structure Analysis

The crystal structures of compounds containing acetamide and sulfanyl groups linked to pyrimidine have been elucidated, providing insights into their molecular conformations and the nature of their intermolecular interactions. Such structural analyses are fundamental in drug design and materials science, suggesting potential research applications in these fields (Subasri et al., 2016).

Antitumor Activity

Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, indicating the relevance of pyrimidine-based compounds in cancer research. The exploration of such compounds may contribute to the development of new therapeutic agents for treating various cancers (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O3S/c1-13-4-3-5-18(14(13)2)26-21(32)12-34-23-29-28-19(10-16-11-20(31)27-22(33)25-16)30(23)17-8-6-15(24)7-9-17/h3-9,11H,10,12H2,1-2H3,(H,26,32)(H2,25,27,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDATCYIXINIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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